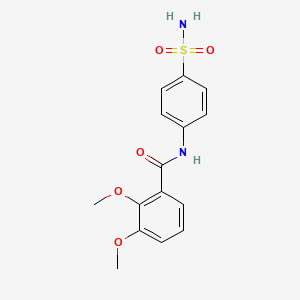

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide is a compound belonging to the benzamide class, characterized by the presence of a benzene ring attached to an amide group.

Métodos De Preparación

The synthesis of 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-aminobenzenesulfonamide. The reaction is facilitated by the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture. The product is then purified using techniques like recrystallization or column chromatography.

Análisis De Reacciones Químicas

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Properties

The sulfonamide group in 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide is known for its ability to inhibit bacterial growth. This compound mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thus inhibiting folic acid synthesis in bacteria. This mechanism is crucial for the development of antibacterial agents targeting various bacterial infections .

Anticancer Research

Recent studies have highlighted the potential of this compound in anticancer therapy. It has been evaluated for its effects on carbonic anhydrases (CAs) IX and XII, which are involved in tumor survival under hypoxic conditions. Inhibitors of these enzymes are being explored as therapeutic agents in cancer treatment . The structural modifications of the compound can enhance its efficacy against specific cancer types, making it a candidate for further drug development.

Biological Studies

Oxidative Stress and Antioxidant Properties

this compound has been investigated for its antioxidant properties. Research indicates that compounds with similar structures can mitigate oxidative stress, potentially leading to therapeutic applications in diseases associated with oxidative damage .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of benzamide derivatives. Compounds like this compound may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems or reducing neuroinflammation .

Synthetic Chemistry

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from substituted benzamides and sulfonamides. Common methods include the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and solvents like tetrahydrofuran to facilitate the reaction .

Characterization Techniques

After synthesis, characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the compound. These techniques are essential for ensuring that the synthesized product meets the required standards for research applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group is crucial for its binding affinity and inhibitory activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparación Con Compuestos Similares

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide can be compared with other benzamide derivatives such as:

2,3-dimethoxybenzamide: Lacks the sulfonamide group, resulting in different biological activities.

4-sulfamoylbenzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.

N-(4-sulfamoylphenyl)benzamide: Similar structure but without the methoxy groups, leading to variations in its chemical and biological properties.

Actividad Biológica

2,3-Dimethoxy-N-(4-sulfamoylphenyl)benzamide (CAS No. 887201-41-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its cytotoxic effects against various cancer cell lines. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with two methoxy groups at the 2 and 3 positions and a sulfonamide group attached to a phenyl ring. This configuration is significant for its interaction with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes. Notably, it has been studied as a potent inhibitor of human carbonic anhydrase II (CA-II), an enzyme implicated in various physiological processes including acid-base balance and carbon dioxide transport.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against CA-II, with IC50 values comparable to established inhibitors like acetazolamide. The inhibition mechanism appears to be competitive, where the compound binds to the active site of the enzyme, preventing substrate access .

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that the compound induces cell death in a dose-dependent manner. Key findings include:

- Cell Lines Tested : Mouse fibroblast cell line (3T3), human breast cancer cells (MCF-7), and others.

- Cytotoxicity Results : The compound displayed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency against these cancer types .

Case Studies

- Study on Human Erythrocyte CA-II : In a study examining enzyme kinetics, this compound was incubated with purified human erythrocyte CA-II. The rate of product formation was measured spectrophotometrically, demonstrating effective inhibition .

- Cytotoxicity in Cancer Models : A series of experiments involving various concentrations of the compound showed significant reductions in cell viability in MCF-7 cells after 48 hours of treatment. The study highlighted the potential for this compound as part of a therapeutic strategy against breast cancer .

Data Summary

| Parameter | Value |

|---|---|

| CAS Number | 887201-41-4 |

| Molecular Formula | C15H16N2O4S |

| IC50 against CA-II | Comparable to acetazolamide |

| Cytotoxicity IC50 (MCF-7 cells) | 10 - 25 µM |

| Cell Lines Tested | 3T3, MCF-7 |

Propiedades

IUPAC Name |

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-21-13-5-3-4-12(14(13)22-2)15(18)17-10-6-8-11(9-7-10)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYMZEGLWAFVEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.